Cas no 1199809-23-8 ((2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate)

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate 化学的及び物理的性質
名前と識別子
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- ((2R,3R,4R,5R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate
- (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
- ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-chloro-4-fluoro-4-methyltetr...
- (2R)-2-Deoxy-2-fluoro-2-methyl-a-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
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- インチ: 1S/C20H18ClFO5/c1-20(22)16(27-17(23)12-8-4-3-5-9-12)15(26-19(20)21)13-10-6-7-11-14(13)18(24)25-2/h3-11,15-16,19H,1-2H3/t15-,16-,19+,20-/m1/s1
- InChIKey: WDCCUOFTBRFLLU-YAJHFMINSA-N
- SMILES: C(OC)(=O)C1=CC=CC=C1[C@@H]1[C@@H](OC(=O)C2=CC=CC=C2)[C@](F)(C)[C@@H](Cl)O1
じっけんとくせい
- ゆうかいてん: NA
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D235565-10mg |
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate |
1199809-23-8 | 10mg |
$110.00 | 2023-05-18 | ||
TRC | D235565-500mg |
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate |
1199809-23-8 | 500mg |
$ 1800.00 | 2023-09-08 | ||
TRC | D235565-25mg |
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate |
1199809-23-8 | 25mg |
$207.00 | 2023-05-18 | ||
TRC | D235565-250mg |
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate |
1199809-23-8 | 250mg |
$953.00 | 2023-05-18 |
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoateに関する追加情報
Introduction to (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate and Its Significance in Modern Medicinal Chemistry
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate (CAS No. 1199809-23-8) stands out due to its unique structural features and promising applications in medicinal chemistry. This compound, characterized by its specific stereochemistry and functional groups, has garnered significant attention in recent years for its potential in drug design and synthesis.
The molecular structure of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate encompasses a fluorinated pentofuranose moiety linked to a chloro group, further modified by a dibenzoate ester at the 3,5 positions. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of complex carbohydrates and glycosides. The presence of the (2R) configuration at the anomeric carbon ensures optimal stereochemical alignment, which is crucial for biological activity and receptor binding.
In recent years, there has been a surge in research focusing on fluorinated sugars due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atom at the 2-position of the pentofuranose ring in (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate contributes to these advantageous properties. This modification has been extensively studied in the context of antiviral and anticancer agents, where fluorinated sugars have demonstrated remarkable efficacy.
One of the most compelling aspects of this compound is its utility as a building block for synthesizing glycosidic linkages that are prevalent in many biologically active molecules. The chloro group at the 1-position facilitates nucleophilic substitution reactions, allowing for facile attachment to various pharmacophores. This reactivity has been exploited in the development of novel antibiotics and antiviral drugs, where glycosidic modifications can significantly enhance drug potency and selectivity.
The dibenzoate ester moiety at the 3,5 positions adds an additional layer of complexity to the molecule, influencing its solubility and bioavailability. This feature has been strategically employed in drug formulations to improve oral bioavailability and reduce metabolic degradation. Recent studies have highlighted the potential of this compound as a prodrug precursor, where it can be converted into active pharmaceutical ingredients (APIs) within the body.
Advances in synthetic methodologies have further expanded the applications of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate. Modern techniques such as solid-phase synthesis and enzymatic catalysis have enabled more efficient and scalable production processes. These innovations have not only reduced costs but also improved purity standards, making it more accessible for industrial applications.
The impact of this compound extends beyond academic research; it has significant implications for drug discovery pipelines in major pharmaceutical companies. Its unique structural features make it a versatile intermediate for developing novel therapeutics targeting various diseases. Collaborative efforts between academia and industry are increasingly focusing on leveraging such compounds to accelerate the discovery of next-generation drugs.
In conclusion, (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate represents a cornerstone in modern medicinal chemistry due to its multifaceted applications and structural versatility. Its role as a key intermediate in glycoside synthesis, coupled with its potential as a prodrug precursor, underscores its importance in advancing therapeutic strategies. As research continues to uncover new possibilities, this compound is poised to remain at the forefront of pharmaceutical innovation.
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